Cas no 54457-72-6 (Benzenamine, 4-[[4-(1,1-dimethylethyl)phenyl]thio]-)

Benzenamine, 4-[[4-(1,1-dimethylethyl)phenyl]thio]- structure
54457-72-6 structure
Product Name:Benzenamine, 4-[[4-(1,1-dimethylethyl)phenyl]thio]-
CAS No:54457-72-6
MF:C16H19NS
MW:257.39376282692
CID:354534
PubChem ID:12337967
Update Time:2025-04-19

Benzenamine, 4-[[4-(1,1-dimethylethyl)phenyl]thio]- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-[[4-(1,1-dimethylethyl)phenyl]thio]-
    • 4-(4-tert-butylphenyl)sulfanylaniline
    • 4-[(4-tert-Butylphenyl)sulfanyl]aniline
    • DTXSID40491610
    • SCHEMBL15223371
    • 54457-72-6
    • Inchi: 1S/C16H19NS/c1-16(2,3)12-4-8-14(9-5-12)18-15-10-6-13(17)7-11-15/h4-11H,17H2,1-3H3
    • InChI Key: BJQOVXTUMGTTHS-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(=CC=1)N)C1C=CC(=CC=1)C(C)(C)C

Computed Properties

  • Exact Mass: 257.12397
  • Monoisotopic Mass: 257.12382078g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 51.3Ų

Experimental Properties

  • PSA: 26.02

Benzenamine, 4-[[4-(1,1-dimethylethyl)phenyl]thio]- Related Literature

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